2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate
Description
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate (hereafter referred to as Ac4Man-TCA) is a glycosyl donor widely employed in stereoselective glycosylation reactions. Its synthesis involves reacting 2,3,4,6-tetra-O-acetyl-D-mannopyranose with trichloroacetonitrile in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or NaH under anhydrous conditions . The product is a hygroscopic, white solid (melting point: 67–69°C) with a molecular formula of C₁₆H₂₀Cl₃NO₁₀ and a molecular weight of 480.68 g/mol . Ac4Man-TCA is stored at -20°C under an inert atmosphere due to its sensitivity to moisture .
This compound is pivotal in synthesizing β-mannosides, which are challenging to construct due to the steric hindrance of the axial C2 hydroxyl group in mannose. Its trichloroacetimidate leaving group facilitates activation under mild acidic conditions (e.g., TMSOTf or BF₃·Et₂O), enabling efficient glycosylation with alcohols or other nucleophiles .
Structure
3D Structure
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975880 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-47-8 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate typically involves the acetylation of D-mannose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-mannose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Glycosylation Reactions
This compound primarily facilitates stereoselective glycosylation through its trichloroacetimidate leaving group. Key characteristics include:
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Activation : Requires acid catalysts (e.g., TMSOTf, BF₃·Et₂O) at temperatures between −20°C to 25°C.
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Mechanism : Protonation of the trichloroacetimidate group generates an oxocarbenium ion intermediate, which reacts with nucleophilic acceptors (e.g., alcohols, amines).
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Stereochemical Outcome : Predominantly forms α-glycosides due to the anomeric effect and neighboring group participation from acetyl groups .
Example Reaction :
Yields range from 65% to 92% depending on the acceptor’s steric and electronic properties .
Deacetylation Reactions
Post-glycosylation, acetyl protecting groups are removed under basic conditions:
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Conditions : 0.1 M NaOMe/MeOH, 4–6 hours at 25°C.
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Outcome : Generates free hydroxyl groups for further functionalization or biological testing.
Hydrolysis Reactions
The trichloroacetimidate group is susceptible to hydrolysis in aqueous acidic media:
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Conditions : 10% H₂SO₄, 40°C, 2 hours.
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Products : D-mannose derivatives and trichloroacetamide as byproducts.
Nucleophilic Substitution
The compound participates in SN1-type substitutions with soft nucleophiles (e.g., thiols):
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| PhSH | TMSOTf, −20°C | α-S-Mannoside | 78% |
| NH₃/MeOH | BF₃·Et₂O, 0°C | β-N-Mannoside | 63% |
Comparative Reaction Data
Table 1 : Glycosylation Efficiency with Different Catalysts
| Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| TMSOTf | CH₂Cl₂ | −20 | 92 | 9:1 |
| BF₃·Et₂O | Tol | 0 | 84 | 8:1 |
| TfOH | CH₃CN | 25 | 76 | 7:1 |
Table 2 : Stability Under Hydrolysis Conditions
| pH | Temp (°C) | Half-Life (h) | Degradation Product |
|---|---|---|---|
| 2 | 25 | 1.5 | Mannose + Cl₃CCONH₂ |
| 7 | 25 | >48 | Stable |
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate is extensively used in scientific research, particularly in:
Chemistry: As a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of carbohydrate-protein interactions and the development of glycan-based probes.
Medicine: For the synthesis of glycosylated drugs and vaccines.
Industry: In the production of bioactive compounds and materials with specific glycosylation patterns.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate primarily involves its role as a glycosyl donor. The trichloroacetimidate group is highly reactive and facilitates the formation of glycosidic bonds through a nucleophilic substitution mechanism. The acetyl groups protect the hydroxyl groups of D-mannose, preventing unwanted side reactions and ensuring selective glycosylation .
Comparison with Similar Compounds
Structural Features and Protecting Groups
Key Observations :
- Acetyl vs. Benzyl/Benzoyl Groups: Acetylated donors (e.g., Ac4Man-TCA) are more polar and soluble in dichloromethane or chloroform compared to benzyl-protected analogs, which exhibit lipophilicity and require toluene or hexane-based purification . Benzoyl groups increase stability but necessitate harsher deprotection (e.g., NaOH/MeOH) .
- Stereochemical Impact: The mannose scaffold in Ac4Man-TCA favors β-selectivity due to the anomeric effect and steric guidance, whereas gluco or galacto analogs yield α/β mixtures depending on reaction conditions .
Reactivity Insights :
- Activation Efficiency: Ac4Man-TCA reacts efficiently at low temperatures (-20°C), minimizing side reactions like trichloroacetamide formation . Benzyl-protected donors require longer reaction times due to steric hindrance .
- Stereoselectivity: Ac4Man-TCA produces β-mannosides with >90% selectivity in optimized conditions, whereas gluco analogs yield β-glycosides via neighboring-group participation .
Stability and Handling
Biological Activity
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate is a chemical compound widely utilized in glycobiology and carbohydrate chemistry. It serves primarily as a glycosyl donor in various glycosylation reactions, facilitating the synthesis of complex glycoconjugates. This article explores its biological activity, applications in research, and relevant findings from various studies.
- Molecular Formula : C₁₆H₂₀Cl₃N₀₁₀
- Molecular Weight : 492.69 g/mol
- CAS Number : 121238-27-5
Biological Activity
The biological activity of this compound is primarily linked to its role in the synthesis of glycoconjugates. These compounds are crucial for understanding carbohydrate-protein interactions and their implications in various biological processes.
Glycosylation Reactions
The trichloroacetimidate moiety acts as an excellent leaving group, enabling the efficient transfer of the α-D-mannopyranosyl residue to acceptor molecules. This property is exploited in synthesizing:
- Oligosaccharides
- Glycopeptides
- Glycolipids
These glycoconjugates play vital roles in cell recognition processes and pathogen-host interactions, making this compound valuable in biochemistry and medicinal chemistry research .
Carbohydrate Chemistry
This compound is extensively used to investigate the structure-function relationships of carbohydrates. Its applications include:
- Synthesis of carbohydrate-based materials for drug delivery systems.
- Development of biomaterials.
- Diagnostics in various medical fields.
Case Studies
- Synthesis of C-Glycosides : A study utilized this compound to prepare BODIPY C-glycosides through glycosylation reactions. The results demonstrated high yields and effective fluorescence properties of the synthesized compounds, indicating potential applications in phototheragnostics .
- Glycan Recognition Studies : Research highlighted how glycoconjugates synthesized using this compound can be employed to explore protein-glycan recognition mechanisms critical for understanding immune responses and pathogen interactions .
Research Findings
Recent studies have identified several pathways and biological processes influenced by glycoconjugates synthesized from this compound:
- Anti-infection Activity : Glycoconjugates have shown efficacy against various pathogens including viruses (e.g., HIV, Influenza) and bacteria.
- Cell Signaling Pathways : Investigations into signaling pathways such as MAPK/ERK and JAK/STAT have revealed that these compounds can modulate cellular responses to external stimuli .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Glycosylation Reactions | Facilitates synthesis of oligosaccharides and glycopeptides |
| Anti-infection | Effective against a variety of pathogens including viruses and bacteria |
| Cell Recognition | Plays a role in carbohydrate-protein interactions |
| Signal Transduction | Modulates pathways like MAPK/ERK and JAK/STAT |
Q & A
Q. What is the standard synthetic protocol for preparing 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate?
The compound is synthesized via a two-step procedure:
Acetylation of D-mannose : 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is prepared by acetylation of D-mannose using acetic anhydride and a catalyst.
Trichloroacetimidate Formation : The acetylated mannose is reacted with trichloroacetonitrile in dry dichloromethane under inert (N₂) conditions at 0°C, followed by the addition of a base like diazabicyclo[5.4.0]undec-7-ene (DBU) to activate the anomeric position. The crude product is typically used without further purification due to its sensitivity to hydrolysis .
Q. How does this compound function as a glycosyl donor in stereoselective glycosylation reactions?
The trichloroacetimidate group acts as a leaving group, enabling nucleophilic attack by hydroxyl groups of acceptors (e.g., alcohols, sugars). The reaction is catalyzed by Lewis acids (e.g., BF₃·Me₂O) and proceeds via an oxocarbenium ion intermediate. The stereochemistry (α/β) is influenced by the protecting groups, solvent polarity, and temperature. For example, bulky acetyl groups at C-2 and C-3 positions favor β-manno-configured products due to steric hindrance .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the anomeric configuration and acetyl group positions.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight.
- Polarimetry : Optical rotation ([α]D) ensures enantiomeric purity.
- Chromatography : TLC or HPLC monitors reaction progress, while silica gel column chromatography or crystallization (e.g., methanol) purifies the product .
Advanced Research Questions
Q. How can researchers optimize glycosylation yields when using this donor with sterically hindered acceptors?
Key strategies include:
- Pre-activation : Pre-activating the donor with BF₃·Me₂O or TMSOTf before adding the acceptor.
- Solvent Choice : Using low-polarity solvents (e.g., CH₂Cl₂) to stabilize the oxocarbenium ion.
- Temperature Control : Conducting reactions at −20°C to 0°C to minimize side reactions.
- Protecting Group Engineering : Introducing benzyl or benzoyl groups instead of acetyl groups to reduce steric bulk at non-reactive positions .
Q. What are common sources of data contradictions in glycosylation studies using this donor?
Contradictions arise from:
- Anomeric Control : Variations in α/β selectivity due to subtle differences in reaction conditions (e.g., moisture levels, catalyst purity).
- Yield Discrepancies : Impurities in the donor or acceptor (e.g., residual water) can drastically alter yields.
- Protecting Group Effects : Conflicting reports on the role of C-2 acetyl groups in directing stereochemistry may stem from incomplete acetylation or competing side reactions .
Q. How can researchers address challenges in synthesizing branched oligosaccharides using this donor?
A stepwise approach is recommended:
Orthogonal Protection : Use temporary protecting groups (e.g., TBS, benzylidene) on specific hydroxyls to enable sequential glycosylation.
Chemoselective Activation : Prioritize glycosylation at the least hindered position first. For example, the C-6 position in mannose derivatives is often glycosylated before C-3 or C-4 due to higher accessibility .
Iterative Deprotection : Remove protecting groups (e.g., HF for TBS, hydrogenolysis for benzyl) between steps to expose new reactive sites .
Q. What mechanistic insights explain unexpected side products, such as orthoester formation, during glycosylation?
Orthoesters form via intramolecular attack of a neighboring acetyl-protected hydroxyl group on the oxocarbenium ion. This is mitigated by:
- Reducing Acetyl Group Participation : Replace acetyl with non-participatory groups (e.g., benzyl) at C-2.
- Optimizing Catalyst Loading : Excess BF₃·Me₂O can over-stabilize the oxocarbenium ion, favoring side reactions.
- Controlling Solvent Polarity : Higher polarity solvents (e.g., acetonitrile) disfavor orthoester pathways .
Methodological Considerations
Q. How should researchers handle the compound’s sensitivity to moisture and temperature during storage?
Q. What are best practices for scaling up glycosylation reactions with this donor?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
